molecular formula C18H19NOS B1292427 2-Azetidinomethyl-2'-thiomethylbenzophenone CAS No. 898754-62-6

2-Azetidinomethyl-2'-thiomethylbenzophenone

Cat. No.: B1292427
CAS No.: 898754-62-6
M. Wt: 297.4 g/mol
InChI Key: NBBXAXTUDMEHIL-UHFFFAOYSA-N
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Description

2-Azetidinomethyl-2’-thiomethylbenzophenone is a chemical compound known for its unique structure and potential applications in various fields. It consists of an azetidine ring, a thiomethyl group, and a benzophenone moiety, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azetidinomethyl-2’-thiomethylbenzophenone typically involves the following steps:

    Formation of the Azetidine Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Thiomethyl Group: This step involves the substitution of a hydrogen atom with a thiomethyl group, often using reagents like methylthiol or related compounds.

    Attachment of the Benzophenone Moiety: This final step involves the coupling of the azetidine-thiomethyl intermediate with benzophenone, usually through a condensation reaction.

Industrial Production Methods

Industrial production of 2-Azetidinomethyl-2’-thiomethylbenzophenone may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving automated systems and continuous flow reactors to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Azetidinomethyl-2’-thiomethylbenzophenone can undergo various chemical reactions, including:

    Oxidation: The thiomethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzophenone moiety can be reduced to form secondary alcohols.

    Substitution: The azetidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Secondary alcohols.

    Substitution: Various substituted azetidines.

Scientific Research Applications

2-Azetidinomethyl-2’-thiomethylbenzophenone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Azetidinomethyl-2’-thiomethylbenzophenone involves its interaction with specific molecular targets and pathways. The azetidine ring and thiomethyl group can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The benzophenone moiety may also play a role in its biological effects by interacting with cellular components.

Comparison with Similar Compounds

Similar Compounds

    2-Azetidinomethyl-2’-methylbenzophenone: Similar structure but with a methyl group instead of a thiomethyl group.

    2-Azetidinomethyl-2’-hydroxybenzophenone: Contains a hydroxy group instead of a thiomethyl group.

    2-Azetidinomethyl-2’-chlorobenzophenone: Contains a chlorine atom instead of a thiomethyl group.

Uniqueness

2-Azetidinomethyl-2’-thiomethylbenzophenone is unique due to the presence of the thiomethyl group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

[2-(azetidin-1-ylmethyl)phenyl]-(2-methylsulfanylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NOS/c1-21-17-10-5-4-9-16(17)18(20)15-8-3-2-7-14(15)13-19-11-6-12-19/h2-5,7-10H,6,11-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBBXAXTUDMEHIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)C2=CC=CC=C2CN3CCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00643698
Record name {2-[(Azetidin-1-yl)methyl]phenyl}[2-(methylsulfanyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00643698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898754-62-6
Record name Methanone, [2-(1-azetidinylmethyl)phenyl][2-(methylthio)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898754-62-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {2-[(Azetidin-1-yl)methyl]phenyl}[2-(methylsulfanyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00643698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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